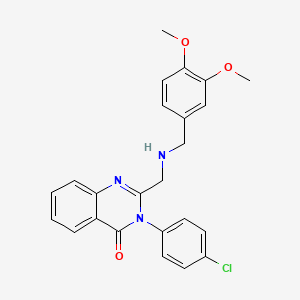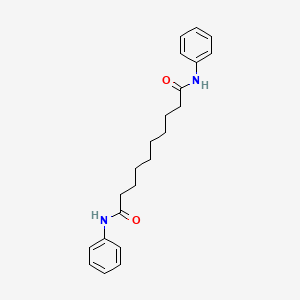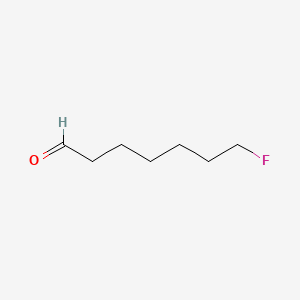
7-Fluoroheptanal
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-Fluoroheptanal is an organic compound with the molecular formula C7H13FO It is a fluorinated aldehyde, where the fluorine atom is attached to the seventh carbon of the heptanal chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Fluoroheptanal typically involves the fluorination of heptanal. One common method is the direct fluorination of heptanal using a fluorinating agent such as Selectfluor. The reaction is usually carried out under controlled conditions to ensure the selective introduction of the fluorine atom at the desired position.
Industrial Production Methods
Industrial production of this compound may involve more scalable and efficient methods. One such method could be the use of continuous flow reactors, which allow for better control over reaction conditions and improved yields. The choice of fluorinating agents and solvents, as well as the optimization of reaction parameters, are crucial for the efficient industrial production of this compound.
Chemical Reactions Analysis
Types of Reactions
7-Fluoroheptanal can undergo various types of chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The fluorine atom can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Reagents such as nucleophiles (e.g., amines, thiols) can be used for substitution reactions.
Major Products Formed
Oxidation: 7-Fluoroheptanoic acid.
Reduction: 7-Fluoroheptanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
7-Fluoroheptanal has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex fluorinated compounds.
Biology: It can be used in the study of enzyme-catalyzed reactions involving aldehydes.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 7-Fluoroheptanal depends on the specific reactions it undergoes. For example, in oxidation reactions, the aldehyde group is converted to a carboxylic acid through the transfer of electrons. In reduction reactions, the aldehyde group is converted to an alcohol through the addition of hydrogen atoms. The fluorine atom can influence the reactivity and selectivity of these reactions due to its electronegativity and steric effects.
Comparison with Similar Compounds
Similar Compounds
Heptanal: The non-fluorinated analog of 7-Fluoroheptanal.
7-Fluoroheptanoic acid: The oxidized form of this compound.
7-Fluoroheptanol: The reduced form of this compound.
Uniqueness
This compound is unique due to the presence of the fluorine atom, which can significantly alter its chemical properties compared to non-fluorinated analogs. The fluorine atom can enhance the compound’s stability, reactivity, and potential biological activity, making it a valuable compound for various applications.
Properties
CAS No. |
693-47-0 |
|---|---|
Molecular Formula |
C7H13FO |
Molecular Weight |
132.18 g/mol |
IUPAC Name |
7-fluoroheptanal |
InChI |
InChI=1S/C7H13FO/c8-6-4-2-1-3-5-7-9/h7H,1-6H2 |
InChI Key |
ZKAOXODYSBGNRK-UHFFFAOYSA-N |
Canonical SMILES |
C(CCCF)CCC=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[1,1'-Biphenyl]-4-carbonitrile, 4'-(undecyloxy)-](/img/structure/B13774842.png)

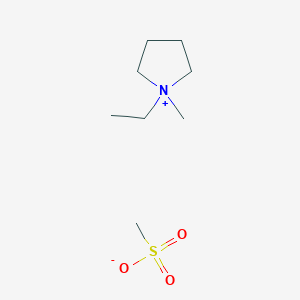
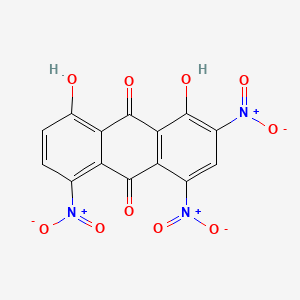

![1-Benzyl-6-methoxy-2-[[3-(3-sulfonatopropyl)-3H-benzoselenazol-2-ylidene]methyl]quinolinium](/img/structure/B13774875.png)

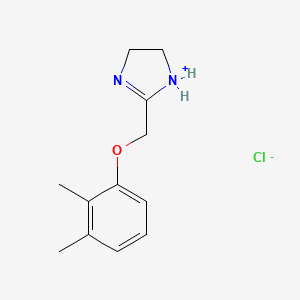
![beta-Alanine, N-[3-(triethoxysilyl)propyl]-](/img/structure/B13774888.png)
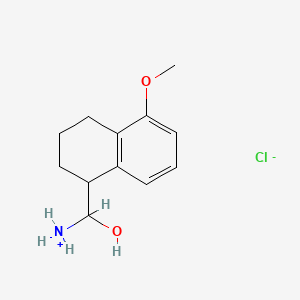
![[2-methyl-1-(octan-2-ylamino)propan-2-yl] 4-aminobenzoate](/img/structure/B13774912.png)

